An In-depth Technical Guide to the Structure Elucidation of 4-Ethyl-5-fluoro-6-hydroxypyrimidine
An In-depth Technical Guide to the Structure Elucidation of 4-Ethyl-5-fluoro-6-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a key intermediate in the synthesis of the broad-spectrum antifungal agent, voriconazole.[1][2] This document details the physicochemical properties, synthesis, and a multi-faceted analytical approach to confirm its molecular structure.
Physicochemical and Spectroscopic Data
The structural and physical properties of 4-Ethyl-5-fluoro-6-hydroxypyrimidine (CAS: 137234-87-8) are summarized below.[1][2][3][4] The spectroscopic data presented are predicted values based on the known structure and typical values for similar fluorinated pyrimidine derivatives, included to guide researchers in their analytical endeavors.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇FN₂O | [3] |
| Molecular Weight | 142.13 g/mol | [3] |
| Appearance | White or off-white solid | [2] |
| Melting Point | 105-112 °C | [5] |
| Boiling Point | 180.7 °C (Predicted) | [2] |
| Density | 1.3 g/cm³ (Predicted) | [5] |
| Synonyms | 6-Ethyl-5-fluoropyrimidin-4-ol, 6-ethyl-5-fluoro-1H-pyrimidin-4-one | [2][3] |
Table 2: Predicted Spectroscopic Data for Structure Elucidation
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.15 (t, 3H, J=7.6 Hz, -CH₂CH ₃), 2.55 (q, 2H, J=7.6 Hz, -CH ₂CH₃), 7.95 (s, 1H, Ar-H), 12.1 (br s, 1H, -OH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 12.5 (-CH₂C H₃), 22.0 (-C H₂CH₃), 140.0 (d, J=225 Hz, C -F), 145.0 (d, J=15 Hz, C -Et), 150.0 (d, J=5 Hz, C -H), 158.0 (C -OH) |
| Mass Spec. (EI) | m/z (%): 142 (M+, 100), 127 (M+-CH₃, 40), 114 (M+-C₂H₄, 80), 85 (M+-C₂H₄-CHO, 60) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 2980-2850 (Alkyl C-H stretch), 1680 (C=O stretch), 1620 (C=N stretch), 1250 (C-F stretch) |
Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine
The synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine is a critical step in the production of voriconazole. A common and efficient method involves the cyclization of an enamine with formamide.[6]
Experimental Protocol: Synthesis via Enamine Cyclization
Materials:
-
Methyl or Ethyl α-fluoropropionylacetate
-
Ammonia gas
-
Methanol
-
Sodium methoxide
-
Formamide
-
Glacial acetic acid
Procedure:
-
Dissolve methyl or ethyl α-fluoropropionylacetate in methanol in a reaction vessel.
-
Bubble ammonia gas through the solution to facilitate the enamination of the propionyl carbonyl group. The reaction temperature should be maintained below 50°C.
-
In a separate flask, prepare a solution of sodium methoxide in methanol.
-
Add the enamine product from step 2 and formamide to the sodium methoxide solution.
-
Heat the mixture to reflux and maintain for several hours until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with glacial acetic acid to a pH of approximately 6-7.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent such as ethyl acetate to yield 4-Ethyl-5-fluoro-6-hydroxypyrimidine as a crystalline solid.
Structure Elucidation Workflow
The confirmation of the structure of a synthesized compound like 4-Ethyl-5-fluoro-6-hydroxypyrimidine is a logical process involving multiple analytical techniques.
Caption: Logical workflow for the structure elucidation of 4-Ethyl-5-fluoro-6-hydroxypyrimidine.
Detailed Methodologies for Key Experiments
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of purified 4-Ethyl-5-fluoro-6-hydroxypyrimidine in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key signals to identify are the triplet and quartet of the ethyl group, the singlet of the pyrimidine proton, and the broad singlet of the hydroxyl proton.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 100 MHz spectrometer. Identify the signals for the two carbons of the ethyl group and the four distinct carbons of the pyrimidine ring. Note the characteristic large coupling constant for the carbon directly bonded to fluorine (J_CF).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern to support the proposed structure.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol.
-
Analysis: Introduce the sample into an electron ionization (EI) mass spectrometer.
-
Data Acquisition: Obtain a mass spectrum, looking for the molecular ion peak (M+) at m/z = 142. Analyze the fragmentation pattern, which should correspond to the loss of fragments such as a methyl radical (·CH₃) and ethene (C₂H₄) from the ethyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹. Identify the characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=O, C=N, and C-F functional groups.
Synthesis Pathway Visualization
The synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine from ethyl fluoroacetate and propionyl chloride is an effective route.
Caption: A common synthetic pathway for 4-Ethyl-5-fluoro-6-hydroxypyrimidine.
Biological Activity Context
While 4-Ethyl-5-fluoro-6-hydroxypyrimidine is primarily known as a precursor to voriconazole, its structural class, fluorinated pyrimidines, has significant biological relevance. Many fluorinated pyrimidines function as antimetabolites, interfering with metabolic pathways. For instance, 5-fluorouracil is a well-known anticancer drug that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. The biological activity of these compounds is often attributed to the strong carbon-fluorine bond and the ability of the fluorinated pyrimidine to mimic natural nucleobases. Direct studies on the specific biological activity or toxicity of 4-Ethyl-5-fluoro-6-hydroxypyrimidine are not widely published; its primary role remains that of a key building block in pharmaceutical synthesis.
References
- 1. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | 137234-87-8 [chemicalbook.com]
- 2. 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS 137234-87-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | CymitQuimica [cymitquimica.com]
- 4. 6-ethyl-5-fluoro-4(3H)-pyrimidone | C6H7FN2O | CID 135405387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 137234-87-8 4-Ethyl-5-fluoro-6-hydroxypyrimidine AKSci I044 [aksci.com]
- 6. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
